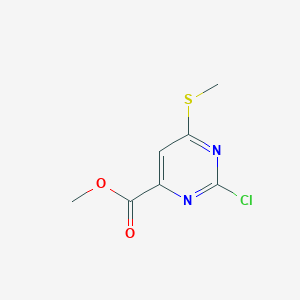
Methyl 2-chloro-6-(methylthio)pyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-chloro-6-(methylthio)pyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-6-(methylthio)pyrimidine-4-carboxylate typically involves the reaction of 2-chloro-6-(methylthio)pyrimidine with methyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines in solvents such as ethanol or dimethylformamide.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in methanol.
Major Products:
- Substituted pyrimidines with different functional groups replacing the chlorine atom.
- Sulfoxides and sulfones from oxidation reactions.
- Reduced derivatives with altered functional groups.
Scientific Research Applications
Methyl 2-chloro-6-(methylthio)pyrimidine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including antiviral, anticancer, and anti-inflammatory agents.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interfere with biological pathways in pests.
Material Science: It is utilized in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-6-(methylthio)pyrimidine-4-carboxylate depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors involved in disease pathways. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling and cancer progression. The compound’s structure allows it to interact with the active sites of these enzymes, blocking their activity and thereby exerting its therapeutic effects.
Comparison with Similar Compounds
4-Chloro-6-methyl-2-(methylthio)pyrimidine: Similar in structure but lacks the carboxylate group.
2,4-Disubstituted Pyrimidines: These compounds have various substituents at the 2 and 4 positions, offering different biological activities.
Pyrido[3,4-d]pyrimidines: These fused pyrimidine derivatives are known for their kinase inhibitory activity and are used in cancer treatment.
Uniqueness: Methyl 2-chloro-6-(methylthio)pyrimidine-4-carboxylate is unique due to the presence of both the methylthio and carboxylate groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile intermediate in the synthesis of various bioactive compounds.
Properties
Molecular Formula |
C7H7ClN2O2S |
|---|---|
Molecular Weight |
218.66 g/mol |
IUPAC Name |
methyl 2-chloro-6-methylsulfanylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C7H7ClN2O2S/c1-12-6(11)4-3-5(13-2)10-7(8)9-4/h3H,1-2H3 |
InChI Key |
ZOTNJEFLFIRKBH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC(=N1)Cl)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















